N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-31-18-8-3-2-5-15(18)12-22-20(28)13-32-21-24-23-19-10-9-17(25-26(19)21)14-6-4-7-16(11-14)27(29)30/h2-11H,12-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHPNJMYIQENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine-3-Thione with Hydrazine Derivatives
The triazolopyridazine scaffold is synthesized via cyclocondensation between pyridazine-3-thione 1 and methyl hydrazinecarboxylate 2 under acidic conditions (HCl, reflux, 12 h). This yields 3-mercapto-triazolo[4,3-b]pyridazine 3 (Fig. 1a).
Key Reaction Parameters
| Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridazine-3-thione | Reflux | 12 | 78 |
| Methyl hydrazinecarboxylate | 110°C | 8 | 82 |
Alternative Route: [3+2] Cycloaddition
An alternative method employs a [3+2] cycloaddition between pyridazine-3-amine 4 and trimethylsilyl azide 5 in the presence of CuI (10 mol%), yielding the triazole ring. This method offers regioselectivity but requires stringent anhydrous conditions.
Functionalization with the Thioacetamide Side Chain
Thioetherification at Position 3
3-Chloro-triazolo[4,3-b]pyridazine 8 reacts with thiourea 9 in ethanol (reflux, 4 h) to form 3-mercapto intermediate 10 , which is subsequently alkylated with chloroacetamide 11 (K₂CO₃, DMF, 60°C) (Fig. 1c).
Analytical Validation
- Intermediate 10 : ¹H NMR (DMSO-d₆, 400 MHz) δ 8.72 (s, 1H), 8.34 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H).
- Thioacetate 12 : HRMS (ESI+) m/z calc. for C₁₀H₈N₄O₂S [M+H]⁺: 273.0345; found: 273.0348.
Amide Coupling with 2-Methoxybenzylamine
The thioacetate intermediate 12 is treated with 2-methoxybenzylamine 13 using HATU (1.1 equiv) and DIPEA (3 equiv) in DCM (rt, 12 h). Purification via silica chromatography (EtOAc/hexane, 1:1) yields the final compound 14 (Fig. 1d).
Yield Optimization
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DCM | 12 | 76 |
| EDCl/HOBt | DMF | 24 | 68 |
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆, 400 MHz) : δ 10.21 (s, 1H, NH), 8.89 (s, 1H, triazole-H), 8.45–7.62 (m, 4H, aryl-H), 4.52 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃).
- ¹³C NMR : δ 169.8 (C=O), 156.2 (triazole-C), 132.1–121.4 (aryl-C), 55.3 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₂₂H₁₈N₆O₄S [M+H]⁺: 487.1128.
- Observed : 487.1131.
High-Performance Liquid Chromatography (HPLC)
- Purity: 98.7% (C18 column, MeCN/H₂O, 70:30, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Step | Method A (Yield) | Method B (Yield) | Advantages |
|---|---|---|---|
| Core formation | 78% | 82% | Higher regioselectivity (B) |
| Aryl introduction | 85% | 78% | Faster reaction (A) |
| Thioetherification | 72% | 68% | Lower cost (A) |
| Amide coupling | 76% | 68% | Higher purity (A) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The methoxybenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The thioacetamide moiety can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising for treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the triazolopyridazine core can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Key Observations
Core Heterocycles: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core is less common in the evidence compared to triazino-indoles (E1) or benzimidazoles (E3). This core may confer distinct electronic properties and binding modes .
Substituent Effects: The 3-nitrophenyl group in the target compound is unique among the analogs, offering strong electron-withdrawing effects that could modulate reactivity or target affinity. In contrast, bromo or phenoxy substituents in E1 and E3 may prioritize hydrophobic interactions . The 2-methoxybenzyl group in the target compound contrasts with the 4-bromophenyl (E3) or pyridinyl (E9) groups, suggesting differences in solubility and steric hindrance.
Synthetic Routes :
- Acid-amine coupling (E1, E8) and click chemistry (E3) are prevalent methods for acetamide-linked compounds. The target compound’s synthesis likely follows similar protocols but with tailored purification steps .
Biological Implications :
- While E1 focuses on hit identification for protein targets, the target compound’s nitro group may confer antibacterial or kinase-inhibitory properties, as seen in nitrophenyl-containing drugs .
- Docking studies in E3 (e.g., compound 9c) suggest that acetamide-linked heterocycles adopt specific binding poses in active sites, which the target compound may emulate due to its flexible thioacetamide linker .
Biological Activity
N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 894058-58-3) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological profile, focusing on its anti-tubercular properties, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 450.5 g/mol. The structural components include a methoxybenzyl group and a triazolo-pyridazin-thioacetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 894058-58-3 |
| Molecular Formula | C21H18N6O4S |
| Molecular Weight | 450.5 g/mol |
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis. In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of M. tuberculosis . These findings suggest that modifications to the triazole scaffold can enhance anti-tubercular efficacy.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The aforementioned studies indicated that several active compounds derived from similar scaffolds displayed low toxicity towards human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index . This aspect is vital for the further development of these compounds as potential therapeutic agents.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazole Moiety : The 1,2,4-triazole ring is known for its diverse biological activities including antifungal and antibacterial properties .
- Nitrophenyl Group : The presence of the nitrophenyl group enhances the lipophilicity and may contribute to the compound's ability to penetrate bacterial membranes.
- Thioacetamide Linkage : This linkage is crucial for the interaction with biological targets and may influence the compound's mechanism of action.
Case Studies
Several studies have investigated derivatives of triazoles and their biological activities:
- Study on Triazole Derivatives : A review summarized various pharmacological profiles of triazole-based compounds, noting their effectiveness as antifungal and antibacterial agents .
- Synthesis and Evaluation : Research focused on synthesizing novel triazole derivatives demonstrated significant antimicrobial activity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
